molecular formula C14H14Cl2N2O3S2 B15110485 (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide

(Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B15110485
M. Wt: 393.3 g/mol
InChI Key: BAWAZAVFBKTFGI-UHFFFAOYSA-N
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Description

(Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide typically involves a multistep process. One common method includes the reaction of 3,4-dichloroaniline with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole derivative with propionyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating infections or other diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid
  • (E)-5-(1-(2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole

Uniqueness

What sets (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide apart from similar compounds is its specific structural configuration and the presence of the propionamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14Cl2N2O3S2

Molecular Weight

393.3 g/mol

IUPAC Name

N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C14H14Cl2N2O3S2/c1-2-13(19)17-14-18(8-3-4-9(15)10(16)5-8)11-6-23(20,21)7-12(11)22-14/h3-5,11-12H,2,6-7H2,1H3

InChI Key

BAWAZAVFBKTFGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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